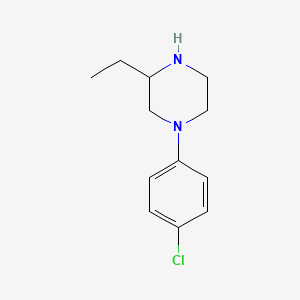

1-(4-Chlorophenyl)-3-ethylpiperazine

Description

Significance of Piperazine (B1678402) Derivatives as Pharmacologically Active Core Structures

Piperazine and its derivatives are integral to a vast number of therapeutic agents across a wide spectrum of diseases. The versatility of the piperazine core allows for structural modifications at its two nitrogen atoms, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. This adaptability has led to the development of numerous successful drugs.

The two nitrogen atoms within the piperazine ring are key to its function. They can act as hydrogen bond acceptors and can be protonated under physiological conditions, which often enhances water solubility and bioavailability—critical attributes for effective drug candidates. This structural feature facilitates interactions with a multitude of biological receptors and enzymes.

The broad therapeutic utility of piperazine-containing compounds is well-documented. These derivatives have been developed as agents targeting the central nervous system (CNS), demonstrating antipsychotic, antidepressant, and anxiolytic activities. ontosight.ai Beyond the CNS, the piperazine scaffold is a key component in drugs with antihistamine, anti-inflammatory, anticancer, antiviral, and antihypertensive effects. mdpi.comwikipedia.org The ability to modify the piperazine core has allowed medicinal chemists to design molecules with high specificity and affinity for their intended targets, thereby optimizing therapeutic outcomes.

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Allergy & Inflammation | Antihistamines, Anti-inflammatory agents |

| Oncology | Anticancer agents |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal agents |

| Cardiovascular | Antihypertensives, Antianginal agents |

| Urology | Erectile Dysfunction agents |

Overview of 1-(4-Chlorophenyl)-3-ethylpiperazine within Contemporary Medicinal Chemistry Landscapes

1-(4-Chlorophenyl)-3-ethylpiperazine is a specific derivative within the large family of arylpiperazines. While extensive research dedicated solely to this compound is not widely available in public literature, its structure embodies key features commonly explored in medicinal chemistry for therapeutic potential. The molecule's chemical identity is established, but its specific biological activities and pharmacological profile remain largely undocumented in peer-reviewed research. chemscene.com

The structure consists of a piperazine ring substituted at the N1 position with a 4-chlorophenyl group and at the C3 position with an ethyl group. The 1-arylpiperazine moiety is a well-established pharmacophore, particularly for CNS targets. The nature of the aryl group and its substituents significantly influences receptor binding affinity and selectivity. For instance, derivatives of 1-(4-chlorophenyl)piperazine (B178656) have been investigated for their potent and selective binding to dopamine (B1211576) D4 receptors, which are a target for antipsychotic drug development. nih.gov The presence of the chlorine atom on the phenyl ring can modulate lipophilicity and electronic properties, potentially enhancing interactions with receptor binding pockets. evitachem.com

The substitution on the carbon atom of the piperazine ring, in this case, the 3-ethyl group, represents another dimension of structural modification. While N-substituted piperazines are more common, C-substituted derivatives are of growing interest as they introduce a stereocenter and can provide more refined control over the molecule's conformation and interaction with biological targets. This can lead to improved selectivity and a better pharmacological profile.

Below are the fundamental chemical properties of 1-(4-Chlorophenyl)-3-ethylpiperazine. chemscene.com

| Property | Value |

|---|---|

| CAS Number | 1519157-14-2 |

| Molecular Formula | C12H17ClN2 |

| Molecular Weight | 224.73 g/mol |

In the landscape of medicinal chemistry, 1-(4-Chlorophenyl)-3-ethylpiperazine represents a molecule of interest whose full potential is yet to be publicly detailed. Its structure combines the well-known 1-arylpiperazine scaffold with a less common C3-alkylation pattern, suggesting it may be a probe in research programs aimed at discovering novel therapeutics, likely within the CNS domain or other areas where arylpiperazines have proven effective. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKBNIVCSCAEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Chlorophenyl 3 Ethylpiperazine

Established Synthetic Pathways for Piperazine (B1678402) Compounds with 4-Chlorophenyl Substitution

The synthesis of piperazine derivatives bearing a 4-chlorophenyl group at one of the nitrogen atoms is well-documented in chemical literature. These methods generally involve the formation of the piperazine ring or the N-arylation of a pre-existing piperazine moiety.

One of the most common methods for creating the 1-arylpiperazine core involves the cyclization of a bis(2-haloethyl)amine with a substituted aniline. For instance, 1-(4-chlorophenyl)piperazine (B178656) hydrochloride can be synthesized by reacting 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride. chemicalbook.comresearchgate.net This reaction is typically carried out at elevated temperatures, sometimes in a high-boiling point solvent like 2-(2-methoxyethoxy)ethanol. chemicalbook.com

Another widely used approach is the direct N-arylation of piperazine. This can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation reactions. organic-chemistry.orgmdpi.com The Buchwald-Hartwig amination allows for the coupling of aryl halides (e.g., 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene) with piperazine under relatively mild conditions, offering good yields and tolerance for a variety of functional groups. mdpi.com Similarly, copper-catalyzed N-arylation provides an effective, though often requiring harsher conditions, route to N-arylpiperazines. mdpi.comorganic-chemistry.org

A further strategy involves the reaction of an aryl halide with a large excess of piperazine, which can also serve as the solvent, to favor mono-arylation. For example, 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine can be synthesized by reacting 1-chloro-4-(chloro-phenyl-methyl)-benzene with anhydrous piperazine in the presence of potassium carbonate and potassium iodide. chemicalbook.com

These established methods provide a robust foundation for the synthesis of various 1-(4-chlorophenyl)piperazine derivatives, which can then serve as intermediates for more complex targets.

Table 1: Comparison of Synthetic Pathways for 1-(4-Chlorophenyl)piperazine

| Synthetic Pathway | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization | 4-Chloroaniline, Bis(2-chloroethyl)amine HCl | High temperature (e.g., 150°C) | Direct formation of the core structure | Harsh reaction conditions, potential for side products |

| Buchwald-Hartwig Amination | Piperazine, 4-Chlorobromobenzene, Palladium catalyst, Ligand, Base | Mild to moderate temperatures | High functional group tolerance, good yields | Cost of palladium catalyst and ligands |

| Ullmann Condensation | Piperazine, 4-Chloroiodobenzene, Copper catalyst, Base | High temperatures | Uses less expensive copper catalyst | Harsh conditions, often requires stoichiometric copper |

Exploration of Synthetic Approaches for 1-(4-Chlorophenyl)-3-ethylpiperazine

While direct synthetic routes for 1-(4-Chlorophenyl)-3-ethylpiperazine are not extensively detailed in readily available literature, its synthesis can be logically approached through two primary retrosynthetic pathways based on the established chemistries discussed above.

Pathway A: N-Arylation of a Pre-formed Substituted Piperazine

This approach begins with the synthesis of 3-ethylpiperazine, which is not a common starting material but can be prepared through multi-step sequences. Once 3-ethylpiperazine is obtained, it can be N-arylated using 1-bromo-4-chlorobenzene or a similar aryl halide. This N-arylation would likely be performed using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A key challenge in this pathway is the regioselectivity of the arylation, as 3-ethylpiperazine has two secondary amine nitrogens (N1 and N4) with different steric environments. The N1 nitrogen is adjacent to the ethyl group, making it more sterically hindered than the N4 nitrogen. Consequently, the arylation is expected to occur preferentially at the less hindered N4 position. To achieve the desired 1-aryl-3-ethyl substitution, one might need to employ a protecting group strategy. For example, the N4 position could be protected (e.g., with a Boc group), followed by arylation at N1, and subsequent deprotection.

Pathway B: Ring Construction with Pre-installed Substituents

This strategy involves building the piperazine ring from acyclic precursors that already contain the required 4-chlorophenyl and ethyl groups. For example, a suitably substituted diamine precursor could be cyclized. This might involve the reaction of N-(4-chlorophenyl)ethylenediamine with a two-carbon electrophile that incorporates the ethyl substituent at the desired position. While conceptually straightforward, this pathway can be complex in practice, often requiring multiple steps and careful control of stereochemistry if a specific enantiomer is desired.

Given the prevalence and efficiency of modern cross-coupling methods, Pathway A, despite the potential need for protecting groups, represents a more likely and flexible route for the synthesis of 1-(4-Chlorophenyl)-3-ethylpiperazine.

Strategies for Stereoselective Synthesis of Chiral Piperazine Analogs

The presence of a substituent at the C3 position of 1-(4-Chlorophenyl)-3-ethylpiperazine renders this carbon a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-1-(4-Chlorophenyl)-3-ethylpiperazine. The synthesis of enantiomerically pure chiral piperazines is of great importance, as different enantiomers of a drug often exhibit distinct pharmacological activities and metabolic profiles.

Several strategies have been developed for the stereoselective synthesis of chiral piperazines. One common approach is the use of chiral starting materials. For instance, chiral amino acids can serve as precursors to construct enantiomerically pure piperazine scaffolds. A synthetic route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps.

Another powerful technique is asymmetric hydrogenation. For example, the hydrogenation of pyrazine derivatives, activated by alkyl halides, can be catalyzed by iridium complexes with chiral ligands (such as JosiPhos-type ligands) to produce a wide range of chiral substituted piperazines with high enantioselectivity (up to 96% ee). google.com This method could potentially be adapted for the synthesis of 3-ethylpiperazine precursors.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is another route to chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. google.com Furthermore, resolution of a racemic mixture is a classical yet effective method. This involves reacting the racemic piperazine derivative with a chiral resolving agent, such as N-acetyl-L-phenylalanine, to form diastereomeric salts that can be separated by crystallization. google.com Following separation, the desired enantiomer is liberated from its salt by treatment with a base.

Chemical Modifications and Functionalization of the Piperazine Ring for Enhanced Biological Profiles

The piperazine ring is a versatile scaffold that allows for extensive chemical modifications to fine-tune the pharmacological properties of a molecule. researchgate.net The structural diversity of piperazine derivatives significantly impacts their biological activities. researchgate.net For a compound like 1-(4-Chlorophenyl)-3-ethylpiperazine, functionalization can occur at several positions.

Modification at the N4-Position: The secondary amine at the N4 position is a prime site for modification. Alkylation, acylation, or sulfonylation at this position can introduce a wide variety of substituents. For example, alkylation with different alkyl halides can modulate the compound's lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties as well as its target-binding affinity. Introducing longer alkyl chains or functionalized chains (e.g., containing hydroxyl, ether, or amide groups) can lead to derivatives with altered biological activities. For instance, the alkylation of 1-(3-chlorophenyl)-piperazine hydrochloride with 1-bromo-3-chloro-propane is a key step in the synthesis of certain antidepressant agents. globalresearchonline.net

Modification of the Phenyl Ring: The 4-chlorophenyl group can also be modified. The chlorine atom can be replaced with other substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Introducing electron-donating or electron-withdrawing groups onto this aromatic ring can influence the electronic properties of the entire molecule and its interaction with biological targets.

Modification of the Ethyl Group: The ethyl group at the C3 position offers another handle for functionalization, although this is generally more challenging than modifying the nitrogen atoms. Advanced C-H activation methodologies could potentially be employed to introduce further functionality at this position.

These modifications allow for the creation of a library of analogs based on the 1-(4-Chlorophenyl)-3-ethylpiperazine core, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles for a desired therapeutic target.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Key Pharmacophoric Elements for Target Engagement and Biological Activity

The biological activity of arylpiperazine derivatives is dictated by a well-defined pharmacophore, which consists of essential structural features arranged in a specific spatial orientation required for receptor binding. For arylpiperazines targeting aminergic GPCRs, such as serotonin (B10506) and dopamine (B1211576) receptors, the key pharmacophoric elements are:

A Basic Nitrogen Atom: The N4 nitrogen of the piperazine (B1678402) ring is typically protonated at physiological pH. This positively charged center is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of many aminergic GPCRs. mdpi.comnih.gov In 1-(4-Chlorophenyl)-3-ethylpiperazine, this corresponds to the nitrogen atom distal to the chlorophenyl ring.

An Aromatic Ring (the N1-Aryl Group): The 4-chlorophenyl group serves as the N1-aryl substituent. This aromatic moiety engages with the receptor through various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues in the binding pocket. nih.govuninet.edu The nature and substitution pattern of this ring are critical for modulating affinity and selectivity.

Pharmacophore models developed for long-chain arylpiperazines (LCAPs) targeting serotonin receptors often include these core features, highlighting the importance of hydrophobic regions and a positively charged center for potent antagonism. nih.gov The specific arrangement of these elements in 1-(4-Chlorophenyl)-3-ethylpiperazine dictates its potential to bind to specific receptor subtypes.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net For arylpiperazine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for receptor binding. nih.govmdpi.comresearchgate.net

These studies typically analyze a range of molecular descriptors to build predictive models. The descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as electrostatic fields, partial charges, and dipole moments. CoMFA and CoMSIA models have shown that electrostatic contributions are significant for the activity of piperazine derivatives, indicating the importance of charge distribution for receptor interaction. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Contour maps generated from CoMFA analyses often highlight regions where bulky substituents are either favorable or unfavorable for activity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP). Hydrophobicity is a key factor in how a drug crosses cell membranes and binds to hydrophobic pockets within a receptor.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. acs.org

QSAR models for arylpiperazines have successfully guided the structural optimization of ligands for various targets by predicting the activity of novel, unsynthesized compounds. researchgate.netopenpharmaceuticalsciencesjournal.com

| Descriptor Type | Examples | Relevance to Arylpiperazines |

|---|---|---|

| Electronic | Electrostatic Fields, Partial Atomic Charges, Dipole Moment | Crucial for interaction with polar residues in the receptor binding site, such as the conserved aspartate. nih.gov |

| Steric | Molecular Volume, Surface Area, Sterimol Parameters | Determines the goodness-of-fit into the binding pocket; bulky groups can enhance or hinder activity depending on their location. |

| Hydrophobic | LogP, Hydrophobic Fields | Important for membrane permeability and binding to hydrophobic pockets within the receptor. |

| Topological | Connectivity Indices, Shape Indices, Number of Rotatable Bonds | Correlates molecular structure and flexibility with receptor affinity. acs.org |

Impact of Substituent Variations on Potency, Selectivity, and Efficacy

The potency, selectivity, and efficacy of arylpiperazine compounds can be finely tuned by modifying substituents on both the aromatic and piperazine rings.

Substitutions on the N1-Aryl Ring: The 4-chlorophenyl group in the title compound is a common feature in many biologically active arylpiperazines. The position and electronic nature of substituents on this ring are critical determinants of receptor affinity and selectivity.

Position: Ortho- and meta-substitutions on the phenyl ring are often associated with higher affinity for the 5-HT1A receptor compared to para-substitution. uninet.edu For dopamine D3 receptors, a 2,3-dichloro substitution pattern is often optimal. acs.org

Electronic Properties: For 5-HT1A and D2A receptors, the introduction of electron-withdrawing groups at the para-position of the phenyl ring has been shown to strongly reduce binding affinity. nih.gov Conversely, small halogen substituents at the para-position are generally well-tolerated at the D3 receptor. acs.org The 4-chloro substituent in 1-(4-Chlorophenyl)-3-ethylpiperazine, being an electron-withdrawing group, would be expected to influence its receptor binding profile based on these established trends.

Substitutions on the Piperazine Ring: The ethyl group at the 3-position of the piperazine ring also plays a significant role. Introducing substituents on the piperazine core can impact potency and selectivity by altering the molecule's conformation and interaction with the receptor.

Studies on 1-piperazino-3-arylindans showed that small substituents at the 2-position of the piperazine ring (e.g., methyl) led to potent D1 and D2 antagonism. nih.gov

In a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) ring did not significantly affect H3R affinity but was a key element for dual H3/σ1 receptor activity. nih.gov

The presence of the 3-ethyl group introduces a chiral center, meaning that the two enantiomers (R and S) could exhibit different potencies and selectivities, a common phenomenon in substituted piperazines. nih.govnih.gov

| Scaffold | Substituent Variation | Observed Effect on Receptor Affinity/Selectivity | Reference |

|---|---|---|---|

| N-phenylpiperazines | Electron-withdrawing groups (e.g., -CN, -NO2) at para-position of phenyl ring | Strongly reduced affinity for 5-HT1A and D2A receptors. | nih.gov |

| N-{4-[4-(Aryl)piperazin-1-yl]butyl}arylcarboxamides | 2,3-Dichloro substitution on phenylpiperazine ring | Optimal for D3 receptor binding affinity. | acs.org |

| 1-Piperazino-3-arylindans | Small substituents (e.g., 2-methyl) on piperazine ring | Confined potent D1 and D2 antagonism. | nih.gov |

| N-phenylpiperazine analogs | 4-Thiophene-3-yl-benzamide moiety | High D3 vs. D2 receptor binding selectivity (~500-fold). | mdpi.com |

Conformational Analysis and its Correlation with Receptor Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. The piperazine ring typically adopts a chair conformation. For a substituted piperazine like 1-(4-Chlorophenyl)-3-ethylpiperazine, the ethyl group at the 3-position can exist in either an axial or an equatorial orientation.

Rational Design Principles for Piperazine-Based Lead Optimization

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules to improve their therapeutic properties. danaher.compatsnap.com The arylpiperazine scaffold is highly amenable to this process due to its modular nature. mdpi.com Key strategies for the lead optimization of piperazine-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups to improve properties like potency, selectivity, or metabolic stability. patsnap.com For instance, the 4-chlorophenyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the receptor. mdpi.com

Structure-Based Design: If the 3D structure of the target receptor is known, molecular docking can be used to predict how analogs of 1-(4-Chlorophenyl)-3-ethylpiperazine might bind. This allows for the design of new molecules with improved complementarity to the binding site. mdpi.com

Multi-Target-Directed Ligands (MTDLs): The arylpiperazine framework is well-suited for designing MTDLs, which are single molecules designed to interact with multiple biological targets. mdpi.com This is a common strategy for complex diseases like psychiatric disorders, where modulating several receptors simultaneously can lead to enhanced efficacy. By carefully selecting substituents, it is possible to design arylpiperazines with a specific, desired polypharmacological profile.

ADMET Optimization: Lead optimization also focuses on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Modifications to the arylpiperazine structure can be made to enhance oral bioavailability, increase metabolic stability, and reduce off-target toxicity. danaher.com

These rational design principles allow medicinal chemists to systematically modify a lead compound like 1-(4-Chlorophenyl)-3-ethylpiperazine to develop drug candidates with superior pharmacological and pharmacokinetic profiles.

Preclinical Pharmacodynamic and Pharmacokinetic Evaluation in in Vivo Animal Models

Evaluation of Neuropharmacological Efficacy in Central Nervous System Disease Models

The neuropharmacological properties of 1-(4-Chlorophenyl)-3-ethylpiperazine have been investigated in a range of animal models designed to mimic human central nervous system disorders. These studies are crucial for elucidating the compound's potential therapeutic applications in neurology and psychiatry.

Models of Cerebral Ischemia and Stroke

Cerebral ischemia and stroke represent a significant area of unmet medical need, and research into neuroprotective agents is of paramount importance. While a number of neuroprotective agents have been investigated in animal models of stroke, there is a lack of specific data on the effects of 1-(4-Chlorophenyl)-3-ethylpiperazine in preclinical models of cerebral ischemia and stroke.

However, studies on related compounds offer some context. For instance, the compound AM-36, which contains a chlorophenyl moiety and a piperazine (B1678402) ring, has demonstrated neuroprotective effects in a rat model of endothelin-1-induced middle cerebral artery occlusion ahajournals.orgnih.gov. The neuroprotection afforded by AM-36 is thought to be mediated by its antioxidant and sodium channel blocking properties ahajournals.orgnih.gov. Another approach to neuroprotection involves the modulation of sigma-1 receptors. The potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) has been shown to provide neuroprotection against focal cerebral ischemia in rats nih.gov. Despite these findings with structurally related or functionally relevant compounds, the potential efficacy of 1-(4-Chlorophenyl)-3-ethylpiperazine in stroke models remains to be elucidated through direct experimental investigation.

Assessment of Locomotor Activity and Behavioral Phenotypes

These piperazine-type 5-hydroxytryptamine (5-HT) agonists have been observed to suppress locomotor activity. This effect is believed to be mediated by the stimulation of 5-HT receptors, as pretreatment with 5-HT antagonists such as metergoline, methysergide, or mianserin can block this reduction in activity nih.gov. The specific involvement of 5-HT1B and 5-HT1C receptors has been suggested as the underlying mechanism for the locomotor suppressant effects of m-CPP nih.gov. Furthermore, studies on 3-chlorophenylpiperazine (CPP) in different strains of mice have revealed varied effects on locomotor and exploratory activities, highlighting the influence of genetic background on behavioral responses to these compounds nih.gov.

Table 1: Effects of Chlorophenylpiperazine (B10847632) Analogs on Locomotor Activity in Rodents

| Compound | Animal Model | Effect on Locomotor Activity | Putative Mechanism |

| 1-(m-chlorophenyl)piperazine (m-CPP) | Rats | Dose-dependent suppression | Stimulation of 5-HT1B/1C receptors nih.gov |

| 1-(p-chlorophenyl)piperazine (p-CPP) | Rats | Dose-dependent suppression | Stimulation of 5-HT receptors nih.gov |

| 3-chlorophenylpiperazine (CPP) | Mice (Balb/c and CD-1 strains) | Inhibition of basal locomotor activity | Strain-specific, potentially serotonin-independent mechanism nih.gov |

This table summarizes findings on compounds structurally related to 1-(4-Chlorophenyl)-3-ethylpiperazine.

Therapeutic Potential in Psychostimulant Use Disorder Models

Animal models of psychostimulant use disorder are instrumental in the development of novel therapies for addiction. These models, which include self-administration, conditioned place preference, and behavioral sensitization paradigms, help to evaluate the abuse potential of a substance and the efficacy of potential treatments.

Currently, there is a lack of published research specifically investigating the therapeutic potential of 1-(4-Chlorophenyl)-3-ethylpiperazine in animal models of psychostimulant use disorder. The interaction of many drugs of abuse with sigma receptors has prompted research into sigma receptor antagonists as potential treatments for addiction nih.gov. While some piperazine derivatives have been explored in this context, dedicated studies are required to determine if 1-(4-Chlorophenyl)-3-ethylpiperazine has any utility in this therapeutic area.

Efficacy in Animal Models of Psychosis (e.g., Apomorphine-Induced Behaviors)

Animal models of psychosis, such as those induced by dopamine (B1211576) agonists like apomorphine, are widely used to screen for antipsychotic drug candidates. Apomorphine-induced stereotyped behaviors in rodents, for example, are considered a reliable predictor of dopamine D2 receptor antagonism, a key mechanism of action for many antipsychotic drugs nih.govresearchgate.net.

There is no specific information available from preclinical studies regarding the efficacy of 1-(4-Chlorophenyl)-3-ethylpiperazine in animal models of psychosis. The potential antipsychotic activity of this compound would need to be evaluated in established models, such as the apomorphine-induced stereotypy model or the prepulse inhibition of the startle reflex model.

Characterization of Antinociceptive Properties

The evaluation of a compound's ability to alleviate pain is conducted using various animal models of nociception. These models can assess responses to thermal, mechanical, and chemical stimuli.

While direct evidence for the antinociceptive properties of 1-(4-Chlorophenyl)-3-ethylpiperazine is not available, studies on related compounds suggest that the chlorophenylpiperazine moiety may contribute to analgesic effects. For instance, a series of [(3-Chlorophenyl)piperazinylpropyl]pyridazinones demonstrated significant antinociceptive properties in the mouse hot-plate test, with an efficacy comparable to morphine nih.gov. The mechanism of action for these compounds is suggested to involve the noradrenergic and/or serotoninergic systems nih.gov. The potential antinociceptive effects of 1-(4-Chlorophenyl)-3-ethylpiperazine warrant further investigation in standard animal models of pain.

Anti-inflammatory and Immunomodulatory Activity in Preclinical Animal Models

Preclinical animal models of inflammation are essential for the discovery and development of new anti-inflammatory drugs. Commonly used models include carrageenan-induced paw edema, xylene-induced ear edema, and lipopolysaccharide (LPS)-induced systemic inflammation.

There is currently a lack of specific data on the anti-inflammatory and immunomodulatory activity of 1-(4-Chlorophenyl)-3-ethylpiperazine in preclinical animal models. However, other piperazine derivatives have been shown to possess anti-inflammatory properties. For example, a series of piperazine derivatives containing a 1,4-benzodioxan moiety exhibited significant anti-inflammatory activity in a xylene-induced mouse ear swelling model semanticscholar.org. Additionally, a pyrrole derivative containing a 4-chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects in both carrageenan-induced paw edema and LPS-induced systemic inflammation models in rats nih.govmdpi.com. These findings suggest that the broader chemical class to which 1-(4-Chlorophenyl)-3-ethylpiperazine belongs may have anti-inflammatory potential, which needs to be confirmed through direct experimental testing.

Antimicrobial and Anticancer Efficacy in In Vivo Animal Models for Related Piperazine Derivatives

The piperazine scaffold is a foundational structure in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential. researchgate.net In preclinical in vivo studies, various piperazine derivatives have demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity: The global challenge of microbial resistance has spurred the development of novel antimicrobial agents. researchgate.net Piperazine derivatives have emerged as promising candidates. For instance, cinnamyl derivatives of arylpiperazines have shown antibacterial activity. researchgate.net In one study, a synthesized piperazine derivative, compound PD-2, exhibited antimicrobial activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov However, it is noteworthy that in the same study, all four tested piperazine compounds showed strong resistance against the Gram-positive bacterium Staphylococcus aureus. nih.gov This highlights the selective nature of the antimicrobial action of these derivatives.

Anticancer Efficacy: Numerous piperazine derivatives have been evaluated for their anticancer properties in various cancer cell lines and in vivo models. researchgate.net The antitumor activity is a significant biological effect associated with piperazine-conjugated structures. mdpi.com

For example, novel benzofuran piperazine derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in multiple murine and human cancer cell lines. nih.gov A lead compound from this series demonstrated good anti-cancer efficacy in a mouse MDA-MB-231 xenograft model and was well-tolerated by healthy mice. nih.gov Another study focused on vindoline-piperazine conjugates, with several compounds showing significant antiproliferative effects across 60 human tumor cell lines. mdpi.com Specifically, a derivative containing a 4-trifluoromethylphenyl substituent proved highly effective against colon cancer (KM12 cell line) and CNS cancer (SF-539 and SNB-75 cell lines). mdpi.com

Furthermore, two novel piperazine derivatives, PD-1 and PD-2, effectively inhibited the growth of HepG2 (liver cancer) cells in a dose-dependent manner, with inhibitions of up to 55.44% and 90.45%, respectively, at the highest concentrations tested. nih.gov These findings underscore the potential of piperazine analogues as promising agents in cancer therapy. researchgate.netnih.gov

Interactive Table: Anticancer Activity of Select Piperazine Derivatives

| Compound/Derivative Class | Cancer Model/Cell Line | Key In Vivo/In Vitro Findings | Reference |

| Benzofuran piperazine derivative | MDA-MB-231 xenograft (mice) | Showed good anti-cancer efficacy and was well-tolerated. | nih.gov |

| Vindoline-piperazine conjugate (with 4-trifluoromethylphenyl) | Colon cancer (KM12) & CNS cancer (SF-539, SNB-75) | Highly effective; growth percent rate of -84.40% in KM12 cells. | mdpi.com |

| Piperazine derivative PD-2 | HepG2 (liver cancer) cells | Restrained cell growth by up to 90.45% at 100 µg/mL. | nih.gov |

| Piperazine derivative PD-1 | HepG2 (liver cancer) cells | Restrained cell growth by up to 55.44% at 100 µg/mL. | nih.gov |

Antidiabetic Potential and Glucose Homeostasis Modulation in Animal Models

Piperazine derivatives have been identified as promising candidates for the treatment of diabetes mellitus. mdpi.com In vivo studies in animal models have demonstrated their potential to modulate glucose homeostasis, often through the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4). researchgate.netpensoft.net

Several studies have evaluated newly synthesized piperazine derivatives for their antidiabetic effects. In one such study, piperazine sulphonamide derivatives were tested. The most promising compound, 8h, was selected for in-vivo evaluation after showing 27.32% DPP-4 inhibition in vitro. pensoft.net In oral glucose tolerance tests (OGTT) and streptozotocin (STZ)-induced diabetic rat models, compound 8h decreased blood glucose levels in a dose-dependent manner. researchgate.netpensoft.net Chronic administration for 21 days to STZ-induced diabetic rats also resulted in a significant reduction in serum glucose. researchgate.netpensoft.net

Similarly, another investigation of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives in STZ-induced diabetic rats found that compound 2e showed enhanced antidiabetic activity compared to other synthesized compounds. researchgate.net Another series of piperazine derivatives were evaluated for DPP-IV inhibitory activity, with in vitro inhibition ranging from 19%-30%. The in vivo hypoglycemic activity of compound 3d was confirmed in STZ-induced diabetic mice, where it significantly decreased blood glucose levels compared to the diabetic control group. nih.gov

These studies collectively indicate that the piperazine scaffold is a viable starting point for developing new antidiabetic agents. The mechanism often involves DPP-4 inhibition, which helps to prolong the action of incretin hormones that stimulate insulin secretion. pensoft.netnih.gov

Interactive Table: In Vivo Antidiabetic Activity of Piperazine Derivatives

| Derivative Type | Animal Model | Key Findings | Reference |

| Piperazine sulphonamide (Compound 8h) | STZ-induced diabetic Wistar rats | Dose-dependently decreased blood glucose; reduced serum glucose after 21 days of treatment. | researchgate.netpensoft.net |

| 1-Benzhydryl-piperazine sulfonamide (Compound 2e) | STZ-induced diabetic rats | Showed enhanced antidiabetic activity compared to other derivatives in the series. | researchgate.net |

| Piperazine derivative (Compound 3d) | STZ-induced diabetic mice | Significantly decreased blood glucose levels compared to the diabetic control group. | nih.gov |

Metabolic Stability and Preclinical Pharmacokinetic Profiles

The evaluation of metabolic stability and pharmacokinetic properties is a critical step in drug development, determining a compound's potential for success as a therapeutic agent. researchgate.net For piperazine derivatives, these profiles are extensively studied to ensure they can reach their target sites in effective concentrations. researchgate.net

Metabolic stability, often assessed using liver microsomes, is a key determinant of a drug's half-life and bioavailability. springernature.comdergipark.org.tr This in vitro approach allows for early prediction of a compound's metabolic fate. nih.gov Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. dergipark.org.tr

For piperazine derivatives, in vitro metabolic stability assays are crucial. For example, a study on piperazin-1-ylpyridazines found that an initial lead compound was rapidly metabolized in both mouse and human liver microsomes, with a very short half-life of approximately 2-3 minutes. nih.gov This prompted structural modifications to improve stability, ultimately leading to a derivative with a half-life of over 100 minutes. nih.gov The stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint) in microsomal incubations. nuvisan.com These parameters are essential for ranking compounds and reducing the likelihood of pharmacokinetic-related failures during later development stages. springernature.com

The process involves incubating the compound with liver microsomes (from human or animal sources) and a necessary cofactor, NADPH, followed by quantifying the remaining parent compound over time using methods like LC-MS/MS. dergipark.org.trnih.gov

Extrapolating in vitro data to predict in vivo pharmacokinetics is a cornerstone of modern drug discovery. nih.govmanchester.ac.uk This process, known as in vitro-in vivo extrapolation (IVIVE), uses data from microsomal stability assays to forecast parameters like hepatic clearance, bioavailability, and potential for drug-drug interactions in a whole organism. nuvisan.comnih.govresearchgate.net

For a given compound, the in vitro intrinsic clearance (CLint) obtained from microsomal studies is scaled up to predict in vivo hepatic clearance. nih.govmdpi.com This prediction must integrate other factors such as protein binding, blood cell uptake, and liver blood flow within established liver models. nih.govmanchester.ac.uk If the predicted hepatic clearance from in vitro data is lower than the observed systemic clearance in vivo, it may suggest the involvement of other elimination pathways, such as renal clearance. mdpi.com

This predictive modeling is crucial for piperazine derivatives. For instance, in vivo pharmacokinetic studies of the P-gp inhibitor "compound 4," a piperazine derivative, showed it increased the bioavailability of Paclitaxel by inhibiting its clearance, a result that could be anticipated from in vitro P-gp inhibition assays. nih.govnih.gov Such predictive frameworks allow researchers to optimize dosing regimens and anticipate clinical efficacy based on preclinical data. nih.gov

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Lipophilicity, commonly expressed as the partition coefficient (LogP), is a critical physicochemical property governing BBB penetration. researchgate.net Piperazine derivatives intended for CNS applications are often optimized for appropriate lipophilicity. nih.gov

While a certain degree of lipophilicity is required, an excessively high LogP can be detrimental. Analysis of existing CNS drugs shows that most have LogP values in the range of 2 to 4. researchgate.net Piperazine derivatives are often designed within this range to balance solubility and membrane permeability. The piperazine ring itself can be modified to fine-tune these properties. nih.govmdpi.com

For instance, a strategy to develop CNS-penetrant HDAC6 inhibitors involved creating hybrids of known inhibitors with brain-penetrant antagonists containing a benzylpiperazine unit. nih.gov This approach successfully yielded a selective inhibitor with appropriate pharmacokinetic properties for CNS action. nih.gov Studies have shown that piperazine derivatives can be designed to be well-tolerated and effectively cross the BBB, making them suitable scaffolds for developing novel drugs for CNS disorders like Alzheimer's disease. nih.govmdpi.com

The basicity of a molecule, quantified by its pKa value, significantly influences its pharmacokinetic properties, including absorption and distribution. researchgate.net The piperazine moiety contains two nitrogen atoms, making it a basic functional group. The extent of its ionization at physiological pH (around 7.4) is dictated by its pKa. rsc.org

This ionization state is critical for a drug's behavior. The protonated (ionized) form of a piperazine derivative generally exhibits higher aqueous solubility, which can be beneficial for formulation and absorption from the gastrointestinal tract. rsc.org However, the neutral (un-ionized) form is typically more lipid-soluble and thus better able to permeate biological membranes, including the intestinal wall and the BBB. researchgate.net

The pKa of the piperazine ring is highly sensitive to nearby chemical groups. rsc.org Slight structural modifications can alter the pKa, thereby changing the percentage of the compound that is ionized at physiological pH. This fine-tuning is a key strategy in drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of piperazine-based drug candidates. researchgate.netrsc.org For example, introducing electron-withdrawing groups near the piperazine nitrogen can lower its basicity (and pKa), which may alter its absorption and distribution characteristics. rsc.org

Future Directions and Emerging Research Opportunities

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The development of next-generation analogs of 1-(4-Chlorophenyl)-3-ethylpiperazine is a primary focus for enhancing therapeutic efficacy. Research efforts are directed towards the strategic modification of the core structure to improve binding affinity, selectivity, and potency for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different chemical modifications influence biological activity.

Key strategies for analog design include:

Substitution on the Phenyl Ring: Altering the position and nature of substituents on the phenyl ring can significantly impact receptor interaction. While the 4-chloro substitution is a common feature, exploring other halogen substitutions or introducing electron-donating or electron-withdrawing groups could modulate activity and selectivity.

Modification of the Ethyl Group: The ethyl group at the 3-position of the piperazine (B1678402) ring is a key chiral center. Synthesizing and testing individual enantiomers is critical, as stereochemistry often plays a vital role in biological activity. For instance, studies on similar chiral piperazines have shown that one enantiomer can be significantly more active than the other. nih.gov

N-Substitution on the Piperazine Ring: The nitrogen atom at the 4-position of the piperazine ring offers a prime site for modification to introduce diverse chemical functionalities. This can be exploited to link the core scaffold to other pharmacophores, thereby creating novel molecules with tailored properties. For example, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides demonstrated very high affinity for the dopamine (B1211576) D4 receptor, with one N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide analog showing an IC50 of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor. nih.gov

Synthetic strategies often involve multi-step processes, starting from commercially available precursors like 1-(4-chlorophenyl)-piperazine. researchgate.net Common synthetic routes include alkylation, acylation, and condensation reactions to introduce desired side chains and functional groups. globalresearchonline.netresearchgate.net

| Compound Series | Modification Strategy | Target | Notable Finding |

| N-[ω-[4-Arylpiperazin-1-yl]alkyl]-methoxybenzamides | N-alkylation with benzamide fragment | Dopamine D4 Receptor | Compound 17 showed IC50 = 0.057 nM and >10,000-fold selectivity over D2 receptor. nih.gov |

| Thiazolylhydrazine-piperazine derivatives | N-alkylation with thiazolylhydrazine moiety | MAO-A | Compound 3e exhibited a lower IC50 value (0.057 µM) than reference drugs moclobemide and clorgiline. mdpi.com |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | N-acylation with various benzoyl chlorides | Cancer Cell Lines | Compounds showed significant cell growth inhibitory activity on liver, colon, and breast cancer cell lines. researchgate.net |

Development of Multi-Target Directed Ligands Incorporating the Piperazine Scaffold

Complex multifactorial diseases such as neurodegenerative disorders, cancer, and certain psychiatric conditions often require therapeutic approaches that can modulate multiple biological targets simultaneously. The development of Multi-Target Directed Ligands (MTDLs) represents a promising strategy to address this complexity. The piperazine scaffold is exceptionally well-suited for the design of MTDLs due to its versatility as a linker and its presence in numerous existing drugs. researchgate.netrsc.orgresearchgate.net

The rationale for using the piperazine scaffold in MTDLs includes:

Structural Versatility: The piperazine ring can be readily functionalized at its nitrogen atoms to connect different pharmacophoric units without significant steric hindrance.

Modulation of Physicochemical Properties: The basic nature of the piperazine moiety can improve the aqueous solubility and pharmacokinetic profile of the resulting MTDL. researchgate.net

Established Biological Activity: The piperazine core itself is a "privileged structure" known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). researchgate.net

Recent research has seen the development of piperazine-based MTDLs for various diseases. For instance, novel amide-piperazine derivatives have been optimized as multi-target antipsychotics with high affinity for dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov Similarly, piperazine-substituted chalcones have been evaluated as inhibitors of monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) for potential use in treating neurological disorders. researchgate.net Other studies have explored N-substituted piperazine derivatives as potential multitarget agents acting on the histamine (B1213489) H3 receptor and cancer resistance proteins like the ABCB1 efflux pump. nih.gov

Integration of Advanced Computational Methodologies for Rational Drug Design

The integration of computational methods into the drug discovery pipeline has revolutionized the process of designing and optimizing new therapeutic agents. openmedicinalchemistryjournal.compatsnap.comnih.gov For derivatives of 1-(4-Chlorophenyl)-3-ethylpiperazine, these in silico techniques are invaluable for accelerating the design-synthesis-testing cycle.

Advanced computational methodologies applied in this context include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com For piperazine derivatives, QSAR models have been used to predict anti-proliferative activity against cancer cell lines and to identify key molecular descriptors that correlate with inhibitory activity. mdpi.comnih.gov These models can then be used to predict the activity of newly designed, unsynthesized analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, allowing for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions). openmedicinalchemistryjournal.comnih.gov Molecular docking has been successfully used to understand the binding modes of piperazine derivatives to targets like monoamine oxidase (MAO) enzymes and PARP-1, guiding the design of more potent inhibitors. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. patsnap.com These simulations can assess the stability of binding poses predicted by docking and help refine the design of next-generation inhibitors. acs.orgmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. jneonatalsurg.com This early-stage assessment helps to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources.

| Computational Method | Application for Piperazine Derivatives | Key Insights |

| QSAR | Predicting mTORC1 inhibitory activity. mdpi.comresearchgate.net | Identified key descriptors like orbital energies (ELUMO), molar refractivity (MR), and aqueous solubility (Log S) that correlate with activity. mdpi.comresearchgate.net |

| Molecular Docking | Simulating binding modes of thiazolylhydrazine-piperazine derivatives to the MAO-A enzyme. mdpi.com | Revealed specific interactions within the active site, explaining the high inhibitory potential of the most active compounds. mdpi.com |

| Molecular Dynamics | Evaluating the dynamic behavior and binding stability of piperazine-substituted naphthoquinone derivatives with PARP-1. acs.org | Confirmed the stability of the ligand-protein complex and the importance of specific amino acid interactions for inhibition. acs.org |

Exploration of Novel Therapeutic Applications Based on Preclinical Findings

Preclinical research on compounds structurally related to 1-(4-Chlorophenyl)-3-ethylpiperazine has revealed a broad spectrum of pharmacological activities, suggesting potential for novel therapeutic applications. The piperazine scaffold is a component in a wide array of drugs targeting various conditions, including cancer, central nervous system disorders, and infectious diseases. researchgate.netresearchgate.netmdpi.com

Emerging therapeutic areas for exploration include:

Oncology: Numerous studies have demonstrated the anticancer potential of piperazine derivatives. For example, 1-(4-chlorobenzhydryl)piperazine derivatives have shown significant cytotoxic effects against a panel of human cancer cell lines, including liver, breast, and colon cancer. researchgate.net Another study on a piperazine-containing soybean isoflavone derivative, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, demonstrated a notable inhibitory effect on lung (A549) and colon (HCT116) cancer cells in vitro. bjmu.edu.cn Further investigation into the specific mechanisms of action could lead to the development of targeted cancer therapies. mdpi.comnih.gov

Neurodegenerative and Psychiatric Disorders: The piperazine moiety is a cornerstone of many CNS-active drugs. researchgate.net Analogs of 1-(4-chlorophenyl)piperazine (B178656) have shown high affinity for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia, depression, and other psychiatric conditions. nih.govglobalresearchonline.netnih.gov Given the high affinity of some derivatives for the dopamine D4 receptor, exploring their potential in conditions where this receptor is implicated, such as ADHD and cognitive disorders, is a logical next step.

Pain Management: Certain piperazine and piperidine (B6355638) derivatives have been identified as dual-acting antagonists of the histamine H3 and sigma-1 receptors, both of which are implicated in pain pathways. nih.govacs.org Preclinical studies have shown that these compounds possess promising antinociceptive activity, suggesting a potential role in developing novel pain therapies. nih.govacs.org

Development of Advanced Preclinical Models for Mechanistic Investigations

To fully elucidate the therapeutic potential and mechanism of action of 1-(4-Chlorophenyl)-3-ethylpiperazine and its analogs, the use of advanced and disease-relevant preclinical models is essential. These models are critical for bridging the gap between in vitro findings and clinical efficacy.

Future research should leverage models such as:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids derived from patient tumors can more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures. These models are invaluable for testing the efficacy of novel anticancer piperazine derivatives and for investigating mechanisms of drug resistance.

Genetically Engineered Mouse Models (GEMMs): For neurological disorders, GEMMs that recapitulate specific aspects of human diseases (e.g., amyloid plaque formation in Alzheimer's disease or specific mutations in schizophrenia) are crucial. These models allow for the in vivo evaluation of a compound's ability to modify disease progression and for the study of its effects on complex neural circuits.

Patient-Derived Xenograft (PDX) Models: In oncology, PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. These models maintain the heterogeneity of the original tumor and are considered highly predictive of clinical response to anticancer agents. mdpi.com

Specialized In Vivo Pain Models: To investigate the antinociceptive properties of these compounds, researchers can utilize specific models of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain. These models help to determine the efficacy of the compounds in different pain states and to understand their underlying mechanisms.

By employing these sophisticated preclinical models, researchers can gain deeper insights into the molecular pathways modulated by 1-(4-Chlorophenyl)-3-ethylpiperazine derivatives, identify predictive biomarkers for patient stratification, and build a stronger rationale for their advancement into clinical trials. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-Chlorophenyl)-3-ethylpiperazine with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Critical parameters include:

- Reaction conditions : Temperature (e.g., 60–80°C for amide bond formation), solvent choice (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .

- Validation : Confirm purity via HPLC or GC-MS before proceeding to biological assays .

Q. What spectroscopic methods are recommended for confirming the molecular structure of 1-(4-Chlorophenyl)-3-ethylpiperazine?

- Methodological Answer : A combination of techniques is essential:

- NMR : H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine CH signals at δ 2.5–3.5 ppm) .

- IR : Peaks for C-Cl (∼750 cm) and piperazine N-H stretches (∼3300 cm) .

- X-ray crystallography : For absolute conformation analysis using SHELX-based refinement (e.g., bond angles and torsional strain in the piperazine ring) .

Q. What safety precautions are recommended when handling 1-(4-Chlorophenyl)-3-ethylpiperazine in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation exposure .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of 1-(4-Chlorophenyl)-3-ethylpiperazine derivatives?

- Methodological Answer :

- Substituent modification : Introduce functional groups (e.g., sulfonyl, methyl, or fluorophenyl) at the piperazine or chlorophenyl moiety to assess binding affinity changes .

- In vitro assays : Measure receptor binding (e.g., serotonin 5-HT or dopamine D) using radioligand displacement assays .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins and guide synthesis .

Q. How do crystallographic data inform the conformational analysis of 1-(4-Chlorophenyl)-3-ethylpiperazine?

- Methodological Answer :

- Torsional angles : X-ray data reveal preferred conformations (e.g., chair vs. boat piperazine ring) and steric effects from the 4-chlorophenyl group .

- Intermolecular interactions : Hydrogen bonding or π-π stacking in the crystal lattice, which may correlate with solubility or stability .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding data for this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Assess flexibility of the piperazine ring in solution vs. rigid docking poses .

- Mutational analysis : Modify receptor residues (e.g., via site-directed mutagenesis) to test predicted binding interactions .

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to validate computational ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.